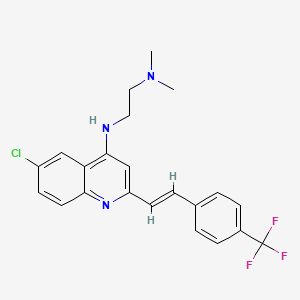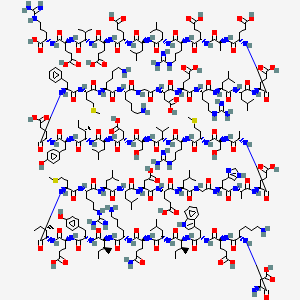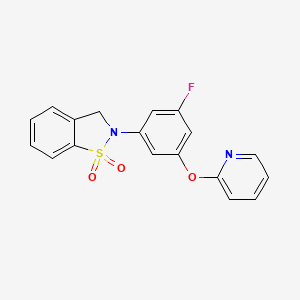![molecular formula C26H28FNO2S B10821592 [(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821592.png)
[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Composé 59, identifié par l'ID PubMed 30889352, est un composé organique synthétique connu pour ses effets inhibiteurs sur la sphingosine kinase 2. Cet enzyme joue un rôle crucial dans la voie de signalisation du sphingosine 1-phosphate, qui est impliquée dans divers processus cellulaires tels que la prolifération, la survie et la migration .
Méthodes De Préparation
La synthèse du composé 59 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les conditions réactionnelles incluent généralement l'utilisation de réactifs spécifiques et de catalyseurs pour assurer les transformations chimiques souhaitées. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces voies de synthèse tout en maintenant la pureté et le rendement du composé .
Analyse Des Réactions Chimiques
Le composé 59 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du composé 59 peut conduire à la formation d'un dérivé cétone ou aldéhyde .
Applications de la recherche scientifique
Le composé 59 a été largement étudié pour ses applications potentielles en recherche scientifique. En chimie, il est utilisé comme un outil pour étudier la voie de signalisation du sphingosine 1-phosphate. En biologie, il aide à comprendre le rôle de la sphingosine kinase 2 dans les processus cellulaires. En médecine, le composé 59 est étudié pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer et les maladies auto-immunes. Dans l'industrie, il peut être utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .
Mécanisme d'action
Le mécanisme d'action du composé 59 implique l'inhibition de la sphingosine kinase 2. En se liant au site actif de l'enzyme, il empêche la phosphorylation de la sphingosine en sphingosine 1-phosphate. Cette inhibition perturbe la voie de signalisation du sphingosine 1-phosphate, conduisant à des processus cellulaires modifiés tels que la prolifération réduite et l'apoptose accrue. Les cibles moléculaires et les voies impliquées comprennent les voies de signalisation de l'interleukine-12/interféron gamma et de la désacétylase d'histones-1/2 .
Applications De Recherche Scientifique
Compound 59 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the sphingosine 1-phosphate signaling pathway. In biology, it helps in understanding the role of sphingosine kinase 2 in cellular processes. In medicine, compound 59 is being investigated for its potential therapeutic applications in treating diseases such as cancer and autoimmune disorders. In the industry, it may be used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of compound 59 involves the inhibition of sphingosine kinase 2. By binding to the active site of the enzyme, it prevents the phosphorylation of sphingosine to sphingosine 1-phosphate. This inhibition disrupts the sphingosine 1-phosphate signaling pathway, leading to altered cellular processes such as reduced proliferation and increased apoptosis. The molecular targets and pathways involved include the interleukin-12/interferon gamma and histone deacetylase-1/2 signaling pathways .
Comparaison Avec Des Composés Similaires
Le composé 59 est unique dans sa sélectivité pour la sphingosine kinase 2 par rapport à d'autres composés similaires. Parmi les composés similaires, on peut citer le composé 49, le composé 60 et le composé 55, qui inhibent également la sphingosine kinase 2 mais avec des degrés de puissance et de sélectivité variables. L'unicité du composé 59 réside dans sa forte puissance et sa sélectivité, ce qui en fait un outil précieux pour étudier la voie de signalisation du sphingosine 1-phosphate .
Propriétés
Formule moléculaire |
C26H28FNO2S |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
[(2R)-1-[[4-[[3-[(4-fluorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C26H28FNO2S/c27-23-12-10-22(11-13-23)19-31-26-5-1-4-25(15-26)30-18-21-8-6-20(7-9-21)16-28-14-2-3-24(28)17-29/h1,4-13,15,24,29H,2-3,14,16-19H2/t24-/m1/s1 |
Clé InChI |
IOSLINNLJFQMFF-XMMPIXPASA-N |
SMILES isomérique |
C1C[C@@H](N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)SCC4=CC=C(C=C4)F)CO |
SMILES canonique |
C1CC(N(C1)CC2=CC=C(C=C2)COC3=CC(=CC=C3)SCC4=CC=C(C=C4)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


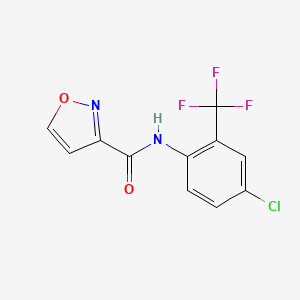
![5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B10821518.png)
![(2R)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)carbamoylamino]-N-[(1-pyridin-3-ylcyclohexyl)methyl]propanamide](/img/structure/B10821524.png)
![benzyl N-[(2S)-3-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10821532.png)

![benzyl N-[(1S)-2-tert-butoxy-1-[[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-(2-oxopyrrolidin-3-yl)ethyl]amino]-2-oxo-ethyl]carbamoyl]propyl]carbamate](/img/structure/B10821539.png)
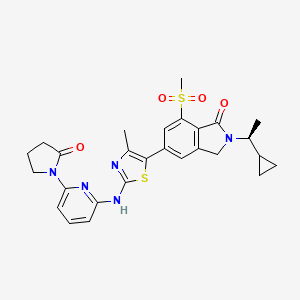
![(1R,3S,4aS,5R,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-1-methyl-5-triethylsilyloxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B10821552.png)
![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methylsulfanyl]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821554.png)
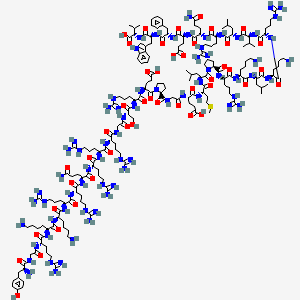
![Benzamide, 2-fluoro-N-[(1R)-1-[[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]carbonyl]-2-methylpropyl]-5-(trifluoromethyl)-](/img/structure/B10821563.png)
